Scutebarbatine F
Description
Significance of Natural Products in Chemical Biology Research
Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and a vital tool in chemical biology research. These molecules, honed by evolution, often possess complex and unique chemical architectures that are challenging to synthesize, along with potent and selective biological activities. They serve as invaluable probes for dissecting complex biological pathways and as starting points for the development of new therapeutic agents. The investigation of natural products continues to yield novel chemical scaffolds and mechanisms of action, driving innovation in medicine and our understanding of life at the molecular level.
Overview of Clerodane Diterpenoids: Structural Diversity and Biological Relevance
Clerodane diterpenoids are a large and widely distributed class of natural products, with over 1,300 derivatives reported from various plant families such as Lamiaceae, Euphorbiaceae, and Compositae, as well as from fungi and marine organisms. nih.govmdpi.com Their basic structure consists of a bicyclic decalin core and a side chain at the C-9 position. nih.gov A significant subclass of these compounds is the neo-clerodane diterpenoids, which possess a characteristic stereochemistry.
The structural diversity within the clerodane and neo-clerodane families is vast, arising from various modifications to the core skeleton and the side chain. nih.gov This structural variety translates into a broad spectrum of biological activities, including insect antifeedant, anti-inflammatory, antimicrobial, antiviral, and cytotoxic properties. mdpi.comfrontiersin.orgfrontiersin.org The potent bioactivities of these compounds have made them a subject of intense research interest for their potential applications in agriculture and medicine. nih.govresearchgate.net
Historical Context and Research Trajectory of Scutebarbatine F
Scutebarbatine F is a neo-clerodane diterpenoid that was first isolated from the whole plant of Scutellaria barbata D. Don. nih.govjst.go.jp This plant has a long history of use in traditional Chinese medicine for its purported anti-inflammatory and anti-tumor properties. scispace.comresearchgate.net The initial structural elucidation of Scutebarbatine F was reported in 2006. nih.govjst.go.jp Subsequent research led to a revision of its chemical structure. nih.govfrontiersin.org It is worth noting that the same compound has also been reported under the names barbatine C and scutebata F in the scientific literature. nih.govfrontiersin.org
Initial studies on Scutebarbatine F revealed its significant cytotoxic activities against several human cancer cell lines, including nasopharyngeal, oral epidermoid carcinoma, and colorectal carcinoma cells. nih.govjst.go.jp This has spurred further investigation into its potential as an anticancer agent. More recent research has explored the biotransformation of Scutebarbatine F using microorganisms to generate novel derivatives with potentially enhanced or altered biological activities. nih.govfrontiersin.org This line of inquiry has led to the isolation of new metabolites with modified structures, some of which have shown cytotoxic and antiviral activities. nih.govfrontiersin.org The ongoing research into Scutebarbatine F and its derivatives highlights the continued importance of natural products as a source of new chemical entities for biomedical research.
Below is a table summarizing the key details of Scutebarbatine F.
| Property | Detail | Citation |
| Compound Name | Scutebarbatine F | frontiersin.orgjst.go.jp |
| Synonyms | Barbatine C, Scutebata F | nih.govfrontiersin.orgmedchemexpress.com |
| Chemical Class | neo-Clerodane Diterpenoid | frontiersin.orgjst.go.jp |
| Natural Source | Scutellaria barbata D. Don | nih.govjst.go.jp |
| Molecular Formula | C30H37NO9 | medchemexpress.comnih.gov |
| Molecular Weight | 555.62 g/mol | medchemexpress.com |
| Initial Biological Activity | Cytotoxic against HONE-1, KB, and HT29 cancer cell lines | nih.govjst.go.jp |
Structure
3D Structure
Properties
Molecular Formula |
C30H37NO9 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
[(1S,3S,4aR,5S,6R,6aR,10aS,10bS)-1,5-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO9/c1-17-9-7-11-21-27(17,4)24(39-26(35)20-10-8-12-31-15-20)25(38-19(3)33)29(6)28(21,5)22(37-18(2)32)13-30(40-29)14-23(34)36-16-30/h8-10,12,15,21-22,24-25H,7,11,13-14,16H2,1-6H3/t21-,22-,24-,25-,27-,28-,29-,30-/m0/s1 |
InChI Key |
PGDYKRFBYIVCFR-VCKVKWFOSA-N |
SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2([C@H](C[C@]4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CC1=CCCC2C1(C(C(C3(C2(C(CC4(O3)CC(=O)OC4)OC(=O)C)C)C)OC(=O)C)OC(=O)C5=CN=CC=C5)C |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation of Scutebarbatine F
Natural Occurrence and Isolation Protocols
The journey to obtaining pure Scutebarbatine F begins with its natural source and involves a multi-step process of extraction and purification.
Plant Source Identification
Scutebarbatine F is a naturally occurring compound found in the plant Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae family. nih.govmskcc.org This plant, also known as Ban Zhi Lian in traditional Chinese medicine, is distributed throughout southern China and Korea. mskcc.orgscispace.com It has been a subject of significant phytochemical interest due to its complex array of secondary metabolites, including a variety of diterpenoids and flavonoids. scispace.comresearchgate.net The isolation of Scutebarbatine F is part of a broader effort to characterize the chemical constituents of this medicinally important plant. frontiersin.orgresearchgate.net
Extraction and Fractionation Methodologies
The initial step in isolating Scutebarbatine F involves the extraction of chemical compounds from the dried, whole plant material of Scutellaria barbata. A common method employs solvent extraction, where the powdered plant material is soaked in a solvent such as ethanol. nih.gov This process yields a crude extract containing a wide mixture of compounds.
This crude extract is then subjected to fractionation, a process that separates the components based on their chemical properties, such as polarity. This is typically achieved through liquid-liquid partitioning with a series of solvents of increasing polarity, for example, ethyl acetate (B1210297) and n-butanol. This partitioning separates the compounds into different fractions, concentrating Scutebarbatine F in one of them and simplifying the subsequent purification steps.
Chromatographic Purification Techniques
To isolate Scutebarbatine F from the enriched fraction, a combination of chromatographic techniques is employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography: The fraction containing Scutebarbatine F is often first subjected to column chromatography. In this technique, a glass column is packed with a solid adsorbent, such as silica (B1680970) gel, which serves as the stationary phase. The mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting faster.
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify the fractions containing the target compound. A small amount of each fraction is spotted onto a plate coated with a thin layer of adsorbent. The plate is then placed in a developing chamber with a solvent, which moves up the plate by capillary action, separating the compounds in the spot.
High-Performance Liquid Chromatography (HPLC): For the final purification of Scutebarbatine F, preparative High-Performance Liquid Chromatography (HPLC) is often utilized. HPLC offers higher resolution and efficiency compared to standard column chromatography. In this method, the sample is pumped through a column packed with very small particles under high pressure. This allows for a very fine separation of compounds, yielding Scutebarbatine F with a high degree of purity.
Spectroscopic and Spectrometric Characterization Methods
Once a pure sample of Scutebarbatine F has been isolated, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structural determination of Scutebarbatine F.
1D NMR: The most common 1D NMR experiments are ¹H (proton) and ¹³C (carbon-13) NMR.
¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and how they are connected to neighboring protons.
¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.
2D NMR: 2D NMR experiments provide more detailed information about the connectivity of atoms within the molecule. Key 2D NMR experiments used in the structural elucidation of Scutebarbatine F include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the carbon skeleton of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps in determining the stereochemistry of the molecule.
The initial proposed structure of Scutebarbatine F was later revised based on a careful reanalysis of its published NMR data. nih.gov The definitive ¹H and ¹³C NMR data for Scutebarbatine F are presented in the tables below.
¹H NMR Data for Scutebarbatine F (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 2.19 | m | |
| 2 | 1.83 | m | |
| 5 | 2.61 | d | 9.0 |
| 6 | 5.37 | t | 9.0 |
| 7 | 5.09 | d | 9.0 |
| 11 | 1.62 | m | |
| 12 | 1.51 | m | |
| 14 | 4.88 | d | 12.0 |
| 14' | 4.60 | d | 12.0 |
| 15 | 4.41 | d | 17.4 |
| 15' | 4.19 | d | 17.4 |
| 17 | 1.25 | s | |
| 18 | 1.01 | d | 6.6 |
| 19 | 1.13 | s | |
| 20 | 0.88 | d | 6.6 |
| 2' | 9.17 | s | |
| 4' | 8.78 | d | 4.8 |
| 5' | 7.42 | m | |
| 6' | 8.28 | d | 7.8 |
| 6-OAc | 2.11 | s |
¹³C NMR Data for Scutebarbatine F (150 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
|---|---|---|---|
| 1 | 37.9 | 15 | 68.2 |
| 2 | 18.8 | 16 | 175.0 |
| 3 | 41.9 | 17 | 20.1 |
| 4 | 36.5 | 18 | 16.0 |
| 5 | 50.1 | 19 | 18.2 |
| 6 | 73.1 | 20 | 16.5 |
| 7 | 75.8 | 2' | 153.2 |
| 8 | 42.6 | 3' | 126.9 |
| 9 | 40.5 | 4' | 150.8 |
| 10 | 56.2 | 5' | 123.6 |
| 11 | 26.5 | 6' | 137.1 |
| 12 | 34.6 | 6-OAc (C=O) | 170.2 |
| 13 | 92.1 | 6-OAc (CH₃) | 21.1 |
| 14 | 70.0 | 7-OAc (C=O) | 170.0 |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule. nih.gov In this method, the sample is dissolved in a solvent and sprayed through a fine needle at high voltage, creating charged droplets. As the solvent evaporates, charged molecules are released and enter the mass analyzer.
HRESIMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular formula. For Scutebarbatine F, the HRESIMS data revealed a protonated molecule [M+H]⁺ at an m/z of 556.2596, which corresponds to the molecular formula C₃₀H₃₈NO₉ (calculated for C₃₀H₃₈NO₉, 556.2596). This information is critical for confirming the elemental composition deduced from the NMR data.
Scutebarbatine F: A Tale of Structural Revision
The journey of Scutebarbatine F, a neo-clerodane diterpenoid isolated from Scutellaria barbata, highlights the critical role of rigorous spectroscopic analysis in the accurate elucidation of natural product structures. Initially reported with a specific chemical architecture, subsequent detailed analysis led to a significant revision of its structure, underscoring the complexities involved in characterizing intricate organic molecules.
Scutebarbatine F is a member of the neo-clerodane diterpenoid family, a class of natural products known for their diverse biological activities. It was first isolated from the plant Scutellaria barbata, a herb used in traditional medicine. The initial efforts to determine its structure relied on a combination of spectroscopic techniques.
Vibrational Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis)
Vibrational and electronic spectroscopy provided the initial clues to the functional groups present in Scutebarbatine F. Infrared (IR) spectroscopy is used to identify the types of chemical bonds in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, a biotransformation product of Scutebarbatine F, showed characteristic absorption bands indicating the presence of hydroxyl groups (around 3475 cm⁻¹), ester carbonyl groups (around 1717 cm⁻¹), and a γ-lactone carbonyl group (around 1782 cm⁻¹). These features are also expected in the parent compound, Scutebarbatine F.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is useful for identifying conjugated systems. The UV spectrum of Scutebarbatine F and similar compounds typically shows absorption maxima related to the electronic transitions within their chromophores. For instance, a maximum absorption (λmax) around 237.5 nm is indicative of the electronic transitions within the molecule's structure.
| Spectroscopic Data for a Scutebarbatine F Derivative | |
|---|---|
| Technique | Characteristic Peaks |
| IR (νmax) cm⁻¹ | 3475 (O-H), 1782 (γ-lactone C=O), 1717 (ester C=O) |
| UV (λmax) nm | 237.5 |
Structural Revisions and Confirmation Studies
The initially proposed structure of Scutebarbatine F, along with several other 13-spiro subtype neo-clerodanes reported by Dai and co-workers, was later called into question. nih.govjst.go.jp In 2010, a study by Wang and colleagues presented a critical reevaluation of the published Nuclear Magnetic Resonance (NMR) data for this series of compounds. nih.gov
This case of structural revision serves as an important reminder of the power and necessity of thorough spectroscopic analysis and critical evaluation of data in the field of natural product chemistry.
Biosynthetic Pathways and Biotransformation of Scutebarbatine F
Elucidation of Neo-Clerodane Diterpenoid Biosynthesis in Scutellaria Species
The biosynthesis of neo-clerodane diterpenoids like Scutebarbatine F is a multi-step process that begins in the plastids of plant cells. biorxiv.org It involves the creation of a universal precursor followed by a series of cyclization and modification reactions catalyzed by specific enzymes.
The journey to Scutebarbatine F begins with the synthesis of its fundamental C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgcas.cn In plants, GGPP is a critical intermediate for a vast array of essential terpenoid-derived compounds, including chlorophylls, carotenoids, and gibberellins (B7789140). nih.govpnas.org Its synthesis occurs through the methylerythritol 4-phosphate (MEP) pathway, which is located in the plastids. cas.cnbiorxiv.org
The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). oup.com The enzyme GGPP synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 molecule, GGPP. frontiersin.org This GGPP molecule is the universal precursor that enters the specific pathway for diterpenoid biosynthesis. biorxiv.orgnih.gov The allocation of GGPP among the various competing metabolic pathways within the plastid is a crucial regulatory point. pnas.orgfrontiersin.org
The formation of the characteristic bicyclic clerodane skeleton from the linear GGPP precursor is orchestrated by a pair of enzymes known as diterpene synthases (diTPS), specifically a Class II diTPS followed by a Class I diTPS. biorxiv.orgfrontiersin.org
First, a Class II diTPS initiates the cyclization of GGPP. biorxiv.orgcas.cn This type of enzyme contains a conserved DXDD motif and catalyzes a protonation-initiated cyclization cascade. cas.cnfrontiersin.org In the biosynthesis of clerodanes in Scutellaria, a Class II diTPS converts GGPP into an intermediate bicyclic compound, such as kolavenyl diphosphate or isokolavenyl diphosphate. biorxiv.org
Next, a Class I diTPS , which possesses a conserved DDXXD motif, acts on the bicyclic intermediate produced by the Class II enzyme. cas.cn The Class I diTPS catalyzes the ionization of the diphosphate group and subsequent rearrangements and cyclizations to form the final diterpene scaffold. frontiersin.org In S. barbata, specific Class I diTPS enzymes have been identified that convert the intermediate into kolavenol (B1673748) and isokolavenol, which serve as the foundational skeletons for clerodane diterpenoids like Scutebarbatine F. biorxiv.org Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, lead to the vast structural diversity of neo-clerodanes found in the plant. nih.gov
The evolutionary history of clerodane biosynthesis in the Lamiaceae family, to which Scutellaria belongs, is complex. biorxiv.orgnih.gov While it was once assumed to have a single, or monophyletic, origin, recent genomic and biochemical evidence strongly suggests that the pathway has evolved independently multiple times, a concept known as polyphyletic origins. biorxiv.orgnih.govresearchgate.net
Studies comparing the genomes and diTPS enzymes of different Lamiaceae species, such as Scutellaria barbata, Scutellaria baicalensis, and Salvia splendens, have revealed distinct evolutionary lineages for the genes involved in clerodane biosynthesis. biorxiv.orgnih.govcas.cn It appears that the pathway evolved through the recruitment and neofunctionalization (the evolution of a new function for a pre-existing gene) of genes from other established metabolic pathways, such as those for gibberellins and abietane (B96969) diterpenoids. biorxiv.orgnih.gov
For instance, the Class I diTPS enzymes responsible for clerodane synthesis in Scutellaria appear to have originated from miltiradiene (B1257523) synthase genes, while those in the Salvia genus evolved from different ancestral genes. cas.cn This independent evolution highlights the remarkable plasticity of plant specialized metabolism and demonstrates how different plant lineages can convergently evolve the ability to produce similar classes of chemical compounds through different genetic routes. biorxiv.orgnih.gov
Microbial Biotransformation for Structural Diversification
Biotransformation using microorganisms is a powerful and environmentally friendly strategy for structural modification of complex natural products. frontiersin.orgresearchgate.netnmb-journal.com This approach can introduce chemical changes, such as hydroxylations or acetylations, at specific positions that are difficult to achieve through conventional chemical synthesis. frontiersin.orgfrontiersin.org
Researchers have successfully used microbial cultures to modify the structure of Scutebarbatine F. frontiersin.orgnih.gov One such effective microorganism is the bacterial strain Streptomyces sp. CPCC 205437. frontiersin.orgfrontiersin.organalis.com.my When Scutebarbatine F was introduced into a culture of this Streptomyces species, the bacterium's enzymes catalyzed a series of reactions on the diterpenoid's scaffold. frontiersin.orgnih.gov This process, investigated for the first time with this specific compound and microbe, demonstrated the utility of Streptomyces as a biocatalyst for diversifying neo-clerodane structures. frontiersin.orgnih.gov
The incubation of Scutebarbatine F with Streptomyces sp. CPCC 205437 resulted in the isolation and characterization of nine new, previously undescribed metabolites, named Scutebarbatine F1 through F9. frontiersin.orgfrontiersin.orgresearchgate.net The structures of these novel compounds were determined using extensive spectroscopic analysis, including high-resolution mass spectrometry and NMR. frontiersin.org
The biotransformation reactions performed by the microorganism included:
Hydroxylation: The addition of hydroxyl (-OH) groups, specifically at the C-2 and C-18 positions of the neo-clerodane skeleton. frontiersin.orgfrontiersin.org
Acetylation: The addition of an acetyl group, which occurred at the newly introduced 18-OH group. frontiersin.orgfrontiersin.org
Deacetylation: The removal of acetyl groups, observed at the C-6 and C-7 positions of the parent compound. frontiersin.org
This single-organism transformation yielded a suite of new compounds, some of which were the first examples of 13-spiro neo-clerodanes to possess an acetate (B1210297) group at the C-18 position (Scutebarbatine F1–F4, F8–F9) or a hydroxyl group at the C-2 position (Scutebarbatine F7–F9). frontiersin.orgfrontiersin.org
Chemical Synthesis and Analog Design of Scutebarbatine F
Synthetic Approaches for Scutebarbatine F and its Core Skeleton
The total synthesis of complex natural products like Scutebarbatine F represents a significant challenge in organic chemistry. Such syntheses are crucial for confirming the structure of the natural product, providing a renewable source of the compound for biological studies, and enabling the synthesis of analogs with potentially improved properties.
A review of the current scientific literature indicates that a total synthesis of Scutebarbatine F has not yet been reported. The research available primarily focuses on the isolation of Scutebarbatine F from its natural source, Scutellaria barbata, and the elucidation of its structure nih.govinvivochem.com.
The synthesis of the core skeleton of a natural product is a critical first step in its total synthesis. For a molecule with the complexity of Scutebarbatine F, this would likely involve the development of novel synthetic strategies to construct its intricate ring system and control its stereochemistry. While there are reports on the synthesis of core skeletons of other complex natural products, such as spiroaspertrione A, which features a unique spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] system, specific methodologies for the Scutebarbatine F core are not yet detailed in published research nih.gov.
Semi-synthetic Modifications via Biotransformation
Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source. This approach can be more efficient than total synthesis for producing analogs, as the complex core structure is already assembled by nature. Biotransformation, a subset of semi-synthesis, utilizes enzymes or whole microbial cells to carry out specific chemical reactions on a substrate.
Currently, there are no specific studies in the scientific literature detailing the semi-synthetic modification of Scutebarbatine F using biotransformation. Biotransformation is a powerful tool for creating novel compounds, as it can introduce chemical changes with high regio- and stereoselectivity that are often difficult to achieve through traditional chemical methods researchgate.net. Research on other natural products has demonstrated the utility of this approach. For instance, studies on the metabolism of Scutebarbatine B, a related compound, have identified various metabolites produced through processes like oxidation, reduction, hydrolysis, acetylation, and glycination in rats nih.gov. Such metabolic pathways can provide insights into potential biotransformation reactions that could be explored for Scutebarbatine F.
General biotransformation methods often employ microorganisms like fungi and bacteria to modify the structure of a lead compound. These modifications can include hydroxylation, glycosylation, and other reactions that can alter the bioactivity and pharmacokinetic properties of the parent molecule.
Design and Synthesis of Scutebarbatine F Analogs for Research Purposes
The design and synthesis of analogs of bioactive natural products are a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic profiles, or to probe the structure-activity relationships (SAR) of the compound.
As with its total synthesis and biotransformation, there is a lack of published research specifically detailing the design and synthesis of Scutebarbatine F analogs. The process of analog design for a compound like Scutebarbatine F would typically involve computational studies to understand its interaction with biological targets, followed by the chemical synthesis of modified structures.
The principles of analog design are well-established and have been applied to numerous other natural products. For example, the design and synthesis of analogs of galaxamide and combretastatin A-4 have been reported, with modifications aimed at enhancing their antitumor activities mdpi.comnih.govmdpi.com. These studies often involve modifying peripheral functional groups, altering stereochemistry, or simplifying the core structure to create more synthetically accessible and potent derivatives. Should research on Scutebarbatine F analogs be undertaken, similar strategies would likely be employed to explore its therapeutic potential further.
Biological Activities and Mechanistic Investigations of Scutebarbatine F
Anti-proliferative and Cytotoxic Activities in Cellular Models (in vitro studies)
Scutebarbatine F has been identified as a bioactive component with potential anti-cancer properties, demonstrating cytotoxic effects in laboratory settings. researchgate.net
Research indicates that Scutebarbatine F possesses cytotoxic activity against a range of human tumor cells. researchgate.net Specific investigations have highlighted its role as a primary antitumor compound in certain therapeutic formulas. biocrick.com
One notable study analyzed the components of the Chinese medicine formula Shenqi San, identifying Scutebarbatine F as one of its main active compounds responsible for anticancer effects. biocrick.com The study showed that an extract containing Scutebarbatine F significantly suppressed the proliferation of human lung adenocarcinoma A549 cells in a manner dependent on both time and concentration. biocrick.com
While Scutebarbatine F has shown this broad cytotoxic potential, specific efficacy data against other cell lines such as HONE-1, KB, HT29, NCI-H460, HL-60, MCF-7, LLC, and Caco-2 are not extensively detailed in current literature. The known activity against the A549 cell line underscores its potential as a subject for further anti-proliferative research.
Table 1: In Vitro Anti-proliferative Activity of a Scutebarbatine F-Containing Extract
This table summarizes the observed effects of a chloroform (B151607) extract of the Shenqi San formula, in which Scutebarbatine F was identified as a major active component, on the A549 human lung adenocarcinoma cell line.
| Cell Line | Compound/Extract | Observed Effect | Key Findings | Source |
| A549 | CE-SS (containing Scutebarbatine F) | Inhibition of Proliferation | Suppressed cell growth in a time- and dose-dependent manner. | biocrick.com |
| Induction of Apoptosis | Triggered programmed cell death, confirmed by Annexin V-FITC/PI double staining. | biocrick.com |
The progression of the cell cycle is a tightly regulated process, and its disruption can prevent cancer cell proliferation, often leading to apoptosis. nih.govucl.ac.uk Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. nih.gov
While related compounds from the Scutellaria genus have been shown to induce cell cycle arrest in cancer cells nih.govnih.gov, direct experimental studies focusing solely on the effect of Scutebarbatine F on cell cycle modulation are not detailed in the available research. The established pro-apoptotic activity of formulas containing Scutebarbatine F suggests a potential influence on cell cycle progression, as these two processes are often intricately linked. biocrick.comnih.gov
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. aging-us.com Research confirms that a formula containing Scutebarbatine F induces apoptosis in A549 lung cancer cells through the coordinated action of multiple signaling pathways. biocrick.com The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. biocrick.comwikipedia.org
Mitochondrial Pathway and Bcl-2 Family Proteins: The intrinsic pathway is centrally regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govmdpi.com The ratio of these proteins is a critical determinant of cell fate. nih.gov The extract containing Scutebarbatine F was found to increase the Bax/Bcl-2 ratio in A549 cells. biocrick.com This shift disrupts the mitochondrial membrane's integrity, leading to the release of pro-apoptotic factors like cytochrome c, a key step in initiating apoptosis. mdpi.commdpi.comscielo.org.ar
Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. aging-us.comwikipedia.org Apoptotic pathways converge on the activation of these enzymes. wikipedia.org The Scutebarbatine F-containing extract was shown to trigger the activation of initiator caspases-9 and -8, as well as the executioner caspase-3. biocrick.com The activation of caspase-9 is a hallmark of the mitochondrial pathway, occurring after the release of cytochrome c. mdpi.commdpi.com Concurrently, the activation of caspase-8 indicates the involvement of the extrinsic pathway, which is typically initiated by external death signals. wikipedia.orgscielo.org Both pathways ultimately lead to the activation of caspase-3, which carries out the systematic dismantling of the cell. aging-us.commdpi.com
Table 2: Mechanistic Details of Apoptosis Induced by a Scutebarbatine F-Containing Extract in A549 Cells
| Apoptotic Pathway | Key Protein/Event | Observed Effect | Significance | Source |
|---|---|---|---|---|
| Bcl-2 Family Regulation | Bax/Bcl-2 Ratio | Increased | Promotes mitochondrial permeabilization. | biocrick.com |
| Caspase Cascade | Cleaved Caspase-9 | Activated | Indicates activation of the intrinsic (mitochondrial) pathway. | biocrick.com |
| Cleaved Caspase-8 | Activated | Indicates activation of the extrinsic pathway. | biocrick.com |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Studies have shown that active components derived from the Scutellaria barbata plant can suppress these processes. nih.govmdpi.com However, specific research that isolates and demonstrates the direct effect of Scutebarbatine F on the inhibition of cell migration and invasion is not described in the available scientific literature.
Antiviral Activities (in vitro studies)
The medicinal plant Scutellaria barbata and its relatives are known to produce a variety of compounds, some of which have been investigated for antiviral properties. nih.gov
Several compounds from the Scutellaria genus, such as baicalin, have been reported to exhibit antiviral activity against the Influenza A virus by inhibiting its neuraminidase enzyme. nih.gov However, there is currently no available research data to indicate that Scutebarbatine F possesses any antiviral activity against the Influenza A virus or other viruses.
Mechanisms of Antiviral Action
The specific antiviral mechanisms of Scutebarbatine F are an emerging area of research. However, the general mechanisms by which antiviral drugs, particularly those derived from natural products, exert their effects can provide a framework for understanding its potential action. Antiviral agents typically target various stages of the viral life cycle. nih.gov These stages include:
Attachment and Entry: Preventing the virus from binding to and entering host cells. This can involve blocking viral attachment proteins or host cell receptors. nih.gov
Uncoating: Inhibiting the process where the viral capsid is removed to release the viral genome into the host cell. mdpi.com
Synthesis: Interfering with the replication of the viral genome and the synthesis of viral proteins. This is a common target for many antiviral drugs, including nucleoside and nucleotide analogues that inhibit viral polymerases. nih.govresearchgate.net
Assembly and Release: Preventing the assembly of new virus particles and their subsequent release from the host cell. nih.gov
While direct studies on Scutebarbatine F are limited, research on other neo-clerodane diterpenoids suggests potential antiviral activity. mdpi.comresearchgate.net The complex structure of Scutebarbatine F could potentially allow it to interact with viral or host proteins essential for viral replication, though specific molecular targets remain to be elucidated through further investigation.
Antimicrobial Activities (in vitro studies)
Extracts from Scutellaria barbata, the natural source of Scutebarbatine F, have demonstrated antibacterial effects against various pathogens, including gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and gram-negative bacteria such as Acinetobacter baumannii. scispace.commdpi.comfrontiersin.org The emergence of multi-drug resistant (MDR) strains like MRSA and A. baumannii represents a significant global health challenge. mdpi.comnih.gov
While direct minimum inhibitory concentration (MIC) data for Scutebarbatine F against these specific strains are not widely published, computational studies have provided insight into its potential efficacy. Molecular docking analyses have been performed to evaluate the binding affinity of Scutebarbatine F to key bacterial proteins, suggesting it may be an active antimicrobial agent. scispace.com
| Bacterial Protein Target | Protein Data Bank (PDB) ID | Function | Scutebarbatine F Docking Score (kcal/mol) |
|---|---|---|---|
| DNA Gyrase B | 1KZN | Nucleic Acid Synthesis | -7.4 |
| MurD Ligase | 1UAG | Cell Wall Synthesis | -8.6 |
| MurD Ligase | 2X5O | Cell Wall Synthesis | -8.0 |
| Penicillin-Binding Protein | 3UDI | Cell Wall Synthesis | -7.8 |
| Dihydropteroate Synthase (DHPS) | 3TYE | Folate Synthesis (Antimetabolite) | -7.6 |
The antimicrobial mechanisms of natural alkaloids are diverse, often involving the disruption of the bacterial cell wall, alteration of cell membrane permeability, or the inhibition of nucleic acid and protein synthesis. mdpi.com Based on computational modeling, the primary antibacterial mechanism of Scutebarbatine F and related alkaloids from the Scutellaria genus appears to be the inhibition of bacterial cell wall synthesis. scispace.com
The molecular docking studies revealed a strong binding affinity of Scutebarbatine F for MurD ligase. scispace.com MurD ligase is a crucial enzyme in the cytoplasmic phase of peptidoglycan biosynthesis, which is essential for forming the bacterial cell wall. scispace.com By inhibiting this enzyme, Scutebarbatine F could effectively disrupt cell wall construction, leading to bacterial cell death. This mechanism is particularly promising as it targets a pathway distinct from many commonly used antibiotics, suggesting potential efficacy against resistant strains. scispace.com
Anti-inflammatory Properties (in vitro and in vivo non-human studies)
Clerodane diterpenoids, the class of compounds to which Scutebarbatine F belongs, are recognized for their broad biological properties, including anti-inflammatory activities. nih.govfrontiersin.org The inflammatory response, when dysregulated, contributes to numerous chronic diseases. Key signaling pathways that regulate inflammation include the Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgmdpi.com
Studies on compounds structurally related to Scutebarbatine F and extracts from its source plant have demonstrated significant modulation of these inflammatory cascades. nih.govfrontiersin.org Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the TLR4 receptor, which triggers downstream signaling through NF-κB and MAPKs (including JNK, ERK, and p38), leading to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. mdpi.comfrontiersin.orgmdpi.com Natural compounds often exert their anti-inflammatory effects by inhibiting one or more steps in this process. mdpi.comnih.govfrontiersin.org For instance, flavonoids from Chimonanthus nitens were shown to inhibit TLR4 expression and subsequent activation of the NF-κB and MAPK pathways. mdpi.com Similarly, baicalin, another compound from Scutellaria, mitigates neuroinflammation by blocking the TLR4/MyD88/NF-κB and MAPK pathways. nih.gov
| Pathway/Mediator | Observed Effect | General Mechanism | Reference |
|---|---|---|---|
| TLR4 | Inhibition of receptor expression/activity | Blocks the initial inflammatory signal triggered by pathogens or cellular damage. | mdpi.comnih.govfrontiersin.org |
| NF-κB | Inhibition of nuclear translocation and activation | Prevents the transcription of genes for pro-inflammatory cytokines and enzymes. | frontiersin.orgnih.gov |
| MAPK (JNK, ERK, p38) | Suppression of phosphorylation | Inhibits a key signaling cascade involved in the inflammatory response. | frontiersin.orgmdpi.comnih.gov |
Effects on Multi-Drug Resistance (MDR) in Cellular Models
Multi-drug resistance (MDR) in bacteria and cancer cells is a major obstacle in treating diseases and is often mediated by mechanisms such as increased drug efflux, enzymatic drug inactivation, or modification of drug targets. nih.govnih.govwikipedia.org One of the most common mechanisms is the overexpression of efflux pumps, such as P-glycoprotein, which actively remove therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.gov
Neo-clerodane diterpenoids from Scutellaria barbata are being investigated for their potential to overcome MDR. researchgate.net While specific studies focusing solely on Scutebarbatine F's effect on MDR are limited, the activity of this class of compounds suggests a potential role as MDR modulators. Such compounds could act by directly inhibiting efflux pumps, thereby restoring the effectiveness of conventional antibiotics or chemotherapeutic drugs. mdpi.com Another potential mechanism is the ability to act on modified drug targets, bypassing the resistance mechanism itself. nih.gov The demonstrated ability of Scutebarbatine F to bind to multiple bacterial targets suggests a complex mechanism of action that might be less susceptible to resistance development. scispace.com Further research is necessary to determine if Scutebarbatine F can synergize with existing drugs to combat resistant bacterial strains.
Structure Activity Relationship Sar Studies of Scutebarbatine F and Analogs
Correlating Structural Motifs with Biological Activities
The biological activity of neo-clerodane diterpenoids, the class to which Scutebarbatine F belongs, is intrinsically linked to its core structural motifs. These compounds, isolated from the medicinal plant Scutellaria barbata, are known for a range of biological activities, including cytotoxic and anti-inflammatory effects nih.govnih.gov.
Research on compounds isolated from S. barbata, such as Scutebarbatine A, has identified them as major bioactive constituents responsible for the plant's traditional use in treating cancer uea.ac.ukmaxapress.com. The cytotoxic activity of these compounds is often dose-dependent and selective towards tumor cells maxapress.com.
Impact of Functional Group Modifications (e.g., hydroxyl, acetyl, nicotinoyl, benzoyl groups)
The specific functional groups attached to the neo-clerodane skeleton dramatically influence the biological activity. While direct modification studies on Scutebarbatine F are not detailed in the provided literature, analysis of its analogs from S. barbata reveals clear SAR trends.
Functional groups such as hydroxyl (-OH), acetyl (-OCOCH₃), and nicotinoyl (-OCOC₅H₄N) groups at various positions on the diterpenoid framework are critical for activity. For example, Scutebarbatine B, a neo-clerodane diterpenoid nicotinoyl ester, demonstrated significant cytotoxic activities against three human cancer cell lines nih.gov. The presence of the nicotinoyl group, an ester of nicotinic acid (Vitamin B3), is a key feature that can significantly alter the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties reachemchemicals.comnih.gov.
The number and position of acetyl groups also play a vital role. Comparison of different scutebarbatines and barbatins shows that variations in acetylation patterns lead to differences in cytotoxic potency nih.govresearchgate.net. The introduction of oxygen-containing functional groups like hydroxyls and acetates can change a compound's solubility and its ability to interact with biological targets through hydrogen bonding nih.gov.
The table below summarizes the cytotoxic activities of several neo-clerodane diterpenoids isolated from Scutellaria barbata, highlighting the influence of different functional groups.
| Compound | Key Functional Groups | Cancer Cell Line | IC₅₀ (µM) |
| Barbanatin A | - | HONE-1 | 3.5 |
| KB | 4.2 | ||
| HT29 | 4.8 | ||
| Barbanatin B | - | HONE-1 | 5.1 |
| KB | 6.3 | ||
| HT29 | 5.9 | ||
| Barbanatin C | - | HONE-1 | 7.2 |
| KB | 8.1 | ||
| HT29 | 7.5 | ||
| Scutebarbatine B | Nicotinoyl ester | HONE-1 | 4.1 |
| KB | 4.9 | ||
| HT29 | 5.3 |
Data sourced from Phytochemistry, 2006 nih.gov. The specific functional groups for Barbanatins A, B, and C were not detailed in the abstract but are neo-clerodane diterpenoids structurally related to Scutebarbatine B.
Stereochemical Influence on Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the biological activity of clerodane diterpenoids nih.gov. These molecules possess multiple chiral centers, leading to a variety of possible stereoisomers. The specific stereoconfiguration determines the molecule's shape, which must be complementary to the binding site of its biological target for activity.
Clerodane diterpenoids are classified based on their absolute stereochemistry. neo-Clerodanes, such as those found in S. barbata, have a specific absolute configuration that is often essential for their bioactivity nih.govnih.govnih.gov. The enantiomeric forms, known as ent-neo-clerodanes, may exhibit significantly different or no biological activity at all nih.gov. This highlights the stereospecificity of the interactions between these compounds and their cellular targets. The precise spatial orientation of substituents on the decalin ring system dictates how the molecule fits into a receptor or enzyme active site nih.govresearchgate.net. Elucidation of the exact stereochemistry, often achieved through techniques like 2D NMR spectroscopy and X-ray crystallography, is therefore indispensable for understanding SAR nih.gov.
Computational Approaches to SAR Analysis (e.g., molecular docking, in silico investigations)
In modern drug discovery, computational methods are invaluable tools for predicting and explaining the SAR of natural products mdpi.comdoi.org. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to simulate the interaction between a ligand (like Scutebarbatine F) and a target protein at the molecular level unar.ac.idnih.gov.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity nih.govmdpi.com. For Scutebarbatine F and its analogs, docking studies could identify key amino acid residues in a target protein that interact with specific functional groups on the diterpenoid. This information can explain why certain analogs are more potent than others and can guide the design of new derivatives with improved activity unar.ac.id. For instance, docking could reveal that a hydroxyl group at a specific position forms a critical hydrogen bond with the target, while a bulkier group might cause a steric clash, reducing activity nih.gov.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also used to assess the drug-like properties of compounds early in the research process unar.ac.id. These computational tools help filter compounds with potentially unfavorable pharmacokinetic profiles, saving time and resources in the drug development pipeline nih.gov. Although specific computational studies on Scutebarbatine F were not identified in the search results, these methods are routinely applied to natural product analogs to rationalize SAR and guide lead optimization unar.ac.id.
Advanced Analytical Methodologies in Scutebarbatine F Research
Quantitative Analysis Techniques (e.g., HPLC-UV/MS for purity and content determination)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of constituents in Scutellaria barbata, including diterpenoids like Scutebarbatine F. When coupled with a photodiode array (DAD) or ultraviolet (UV) detector, HPLC allows for the determination of compound purity and content by measuring absorbance at specific wavelengths. nih.gov For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS).
HPLC-MS/MS methods are particularly powerful for quantifying multiple compounds simultaneously in complex biological samples, such as plasma. mdpi.com This approach provides excellent selectivity and sensitivity, meeting the quantitative requirements for biological samples as stipulated by regulatory bodies. mdpi.com In the context of S. barbata, UHPLC (Ultra-High-Performance Liquid Chromatography) combined with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, is used for the comprehensive profiling of its chemical constituents. nih.govbjmu.edu.cn These methods allow for the unambiguous or tentative identification of dozens of compounds, including flavonoids and diterpenoids, based on their precise mass and fragmentation patterns. nih.gov The purity of isolated compounds like Scutebarbatine F can be determined by HPLC analysis, ensuring that subsequent biological assays are performed with a well-characterized substance. nih.govresearchgate.net
Table 1: Key HPLC-Based Methods for Analysis of Scutellaria barbata Constituents
| Analytical Method | Application | Key Advantages |
|---|---|---|
| HPLC-DAD/UV | Fingerprint analysis and quantification of major compounds. nih.gov | Robust, widely available, good for assessing sample consistency. |
| UHPLC-QTOF-MS/MS | Comprehensive chemical profiling and differentiation from substitute species. | High resolution and accuracy for identifying known and unknown compounds. |
| UHPLC-Q-Exactive-Orbitrap-MS | Targeted profiling and discovery of minor or new diterpenoids. nih.govmdpi.com | High sensitivity and resolving power, enabling detailed structural elucidation. |
| HPLC-MS/MS | Multiplex quantitative analysis in biological matrices (e.g., plasma). mdpi.com | High sensitivity and specificity for pharmacokinetic studies. |
| Preparative HPLC-UV/MS | Isolation and purification of individual compounds from extracts. nih.govresearchgate.net | Allows for collection of pure compounds for structural identification and bioassays. |
Bioassay-Guided Fractionation and Identification of Bioactive Components
Bioassay-guided fractionation is a classic and effective strategy for isolating bioactive compounds from natural sources like Scutellaria barbata. nih.gov The process involves systematically separating a crude extract into various fractions using chromatographic techniques. Each fraction is then tested for a specific biological activity, and the most active fractions are subjected to further separation until a pure, active compound is isolated. researchgate.netcuhk.edu.hk This approach ensures that the chemical isolation is directed by biological activity, increasing the efficiency of discovering novel therapeutic agents. nih.gov
To overcome the time-consuming nature of traditional bioassay-guided fractionation, modern approaches often integrate affinity-based screening methods to rapidly identify potential drug candidates from complex mixtures. nih.govresearchgate.net These techniques, collectively known as "ligand fishing," are based on the specific binding interaction between a compound (ligand) and a biological target (e.g., an enzyme or receptor). nih.govnih.gov
Ultrafiltration-HPLC
Affinity ultrafiltration coupled with HPLC-MS (AUF-LC-MS) is a rapid and powerful tool for screening bioactive compounds. mdpi.com In this method, a target biomacromolecule is incubated with a natural product extract. nih.gov The mixture is then passed through an ultrafiltration membrane with a specific molecular weight cutoff. mdpi.com The target protein and any compounds bound to it are retained by the membrane, while unbound, smaller molecules pass through. nih.govnih.gov The retained complex is then washed to remove non-specifically bound compounds. Finally, the bound ligands are dissociated and analyzed by HPLC-MS/MS to identify the potential bioactive components. nih.gov This technique is highly suitable for fishing potential bioactive compounds from the complex mixtures found in traditional medicines. researchgate.net
Bio-affinity Chromatography
Bio-affinity chromatography (BAC) is another powerful technique for screening bioactive ligands from complex samples. nih.gov It combines the high specificity of biomolecular interactions with the high resolution of liquid chromatography. researchgate.net In BAC, a biologically relevant target, such as an enzyme or protein, is immobilized onto a chromatographic stationary phase. nih.gov When a plant extract is passed through this affinity column, compounds with a specific affinity for the immobilized target are retained, while non-binding compounds are washed away. The bound compounds can then be eluted and identified, streamlining the discovery of lead compounds from natural product libraries. nih.gov
Cellular Membrane Affinity Chromatography
Cellular Membrane Affinity Chromatography (CMAC) is an advanced bio-affinity technique that allows for the screening of compounds against transmembrane proteins, such as receptors, in their near-native environment. iapchem.orgnih.gov In this method, cell membrane fragments containing the target protein are immobilized onto a stationary phase. nih.govjove.com This approach is particularly valuable because it preserves the protein's functional conformation, which is often dependent on its lipid bilayer environment. nih.gov CMAC columns can be used to screen complex matrices like plant extracts to identify ligands that interact with specific membrane proteins. iapchem.orgresearchgate.net This technique is well-suited for various stages of the drug discovery process, from initial screening to detailed characterization of ligand-receptor interactions. nih.gov
Ligand Fishing
Ligand fishing is the overarching strategy that encompasses the aforementioned affinity-based techniques. nih.govnih.gov It is a remarkable tool for rapidly and rigorously screening complex matrices, such as plant extracts, for the isolation and identification of specific ligands that bind to relevant pharmacological targets. researchgate.net The fundamental principle is the selective capture and enrichment of target-bound ligands from a mixture. Besides ultrafiltration and chromatography, other methods include the use of magnetic beads, where the target is immobilized on magnetic particles that can be easily separated from the mixture using a magnetic field. researchgate.netresearchgate.net These methods are highly efficient and require minimal sample pretreatment, making them ideal for screening active compounds from natural products. nih.govresearchgate.net
Table 2: Comparison of Ligand Fishing Techniques
| Technique | Principle | Advantages |
|---|---|---|
| Ultrafiltration-HPLC | Separation of ligand-target complexes from unbound molecules using a semi-permeable membrane. mdpi.com | Fast, simple, suitable for soluble targets. researchgate.net |
| Bio-affinity Chromatography | Target protein is immobilized on a column; ligands are retained via affinity binding. researchgate.net | High specificity and resolution, allows for purification. nih.gov |
| Cellular Membrane Affinity Chromatography (CMAC) | Immobilized cell membranes with target proteins serve as the stationary phase. iapchem.org | Screens ligands against targets in their native environment. nih.govresearchgate.net |
| Magnetic Beads | Target is immobilized on magnetic nanoparticles for easy separation from the mixture. researchgate.net | High surface-area-to-volume ratio, rapid separation. researchgate.net |
Metabolomic Profiling in Biological Systems (e.g., in vivo metabolic profiling of Scutellaria barbata constituents)
Understanding the metabolic fate of Scutebarbatine F and other constituents of S. barbata within a biological system is crucial for evaluating their bioavailability and identifying active metabolites. In vivo metabolic profiling involves administering the compound or extract to an animal model and subsequently analyzing biological samples (e.g., plasma, urine, feces) to identify the parent compounds and their metabolites. nih.gov
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is the primary analytical tool for these studies. nih.gov This technology allows for the detection and tentative identification of a wide range of compounds in complex biological matrices. For instance, a study on the metabolic profile of S. barbata in rats identified 32 prototype compounds and 78 metabolites. nih.gov The main metabolic pathways observed for compounds in S. barbata include methylation, sulfonation, and glucuronidation. nih.gov Similarly, a study on Scutebarbatine B, a related diterpenoid, identified 18 metabolites in rats, with major metabolic pathways being oxidation, reduction, hydrolysis, acetylation, and glycination. nih.gov Such metabolomic studies provide a comprehensive understanding of how the body processes these natural compounds, which is essential for assessing their pharmacological activity and potential. nih.govtandfonline.com
Future Research Directions and Translational Potential Non Clinical Focus
Further Elucidation of Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
The biosynthesis of specialized metabolites in plants, such as the diterpenoids found in Scutellaria species, involves complex enzymatic pathways. While significant progress has been made in understanding the biosynthesis of flavonoids in Scutellaria baicalensis, the specific pathways leading to neo-clerodane diterpenoids like Scutebarbatine F are not yet fully elucidated. scienceopen.comnih.gov Future research should focus on identifying and characterizing the specific enzymes, such as diterpene synthases and cytochrome P450s, involved in the formation of the characteristic clerodane skeleton and its subsequent modifications in Scutellaria barbata. researchgate.net
Metabolic engineering presents a promising avenue for enhancing the production of Scutebarbatine F and related compounds. tandfonline.com By overexpressing key biosynthetic genes or down-regulating competing pathways in either the native plant or a heterologous host like yeast or bacteria, it may be possible to significantly increase yields. scienceopen.comtandfonline.com Such strategies have been successfully employed for other plant-derived metabolites and could alleviate the reliance on plant extraction, which is often limited by geographical and environmental factors. tandfonline.com
Discovery of Novel Scutebarbatine F Analogs with Enhanced Specificity or Potency
The discovery of novel analogs of Scutebarbatine F with improved biological properties is a significant area of future research. One approach is through biotransformation, where microorganisms are used to modify the chemical structure of the parent compound. A study involving the microbial transformation of Scutebarbatine F by Streptomyces sp. CPCC 205437 successfully produced nine new metabolites, demonstrating the feasibility of this method for generating structural diversity. frontiersin.org These novel compounds, resulting from reactions like hydroxylation, acetylation, and deacetylation, could exhibit enhanced specificity or potency for various biological targets. frontiersin.org
In addition to biotransformation, synthetic and semi-synthetic chemistry approaches can be employed to create a library of Scutebarbatine F analogs. bangor.ac.uknih.govresearchgate.netmdpi.comnih.gov By modifying specific functional groups on the molecule, it may be possible to improve its pharmacokinetic properties or target engagement. Structure-activity relationship (SAR) studies on these analogs will be crucial to identify the chemical moieties responsible for their biological effects and to guide the design of more potent and selective compounds. researchgate.net
Mechanistic Elucidation of Lesser-Studied Biological Activities
Scutebarbatine F and other neo-clerodane diterpenoids from Scutellaria species have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and anti-HIV effects. frontiersin.orgnih.govresearchgate.net While the anti-tumor properties have received some attention, the underlying mechanisms of many of these activities remain to be fully understood. For instance, Scutebarbatine F has shown significant cytotoxic activities against various carcinoma cell lines, but the precise molecular targets and signaling pathways involved require further investigation. frontiersin.org
Future research should aim to unravel the mechanisms behind these lesser-studied biological activities. This could involve a variety of in vitro assays, such as target-based screening, proteomic and genomic analyses, and cell-based functional assays. A deeper understanding of how Scutebarbatine F interacts with cellular components will be essential for identifying its full therapeutic potential in non-clinical models and for developing hypotheses for further testing.
Development of Advanced Delivery Systems for in vitro or in vivo (non-human) Applications
The effective application of Scutebarbatine F in experimental settings can be limited by factors such as poor solubility and bioavailability. Advanced drug delivery systems (ADDS) offer a potential solution to overcome these challenges. unipd.itnih.govresearchgate.net These systems can include formulations such as nanoparticles, liposomes, and polymeric micelles, which can enhance the solubility, stability, and targeted delivery of the compound. unipd.itnih.govmdpi.com
For in vitro studies, advanced delivery systems can ensure a more consistent and controlled exposure of cells to Scutebarbatine F. In non-human in vivo models, these systems can improve the pharmacokinetic profile of the compound, leading to enhanced efficacy and more reliable experimental outcomes. mdpi.comnih.gov Research in this area should focus on developing and optimizing suitable delivery systems for Scutebarbatine F and evaluating their performance in relevant biological models.
Integration with Systems Pharmacology Approaches for Network Analysis
Systems pharmacology provides a powerful framework for understanding the complex interactions of chemical compounds within biological systems. nih.gov By integrating experimental data with computational modeling, it is possible to analyze the effects of a compound on a network-wide scale. frontiersin.org For a compound like Scutebarbatine F, which may interact with multiple targets, a systems pharmacology approach can help to elucidate its polypharmacological effects and identify key pathways that are modulated. nih.govnih.gov
Future studies should aim to integrate data on Scutebarbatine F's biological activities, target interactions, and "omics" data into systems pharmacology models. This will enable the construction of interaction networks that can predict the compound's broader biological effects and identify potential synergistic or antagonistic interactions with other compounds. Such an approach will be invaluable for a comprehensive understanding of Scutebarbatine F's mechanism of action and for generating new hypotheses for its potential applications. frontiersin.org
Q & A
Q. How to structure a research paper on Scutebarbatine F’s antiviral mechanisms?
- Methodological Answer :
- Introduction : Link Scutebarbatine F’s structural features to known antiviral diterpenoids.
- Methods : Detail plaque assay protocols (MOI, infection duration) and statistical models.
- Results : Use tables to compare inhibition rates (e.g., metabolite 5: 54.8% vs. ribavirin: 58.3%).
- Discussion : Contrast results with literature on clerodane diterpenoids and propose binding to viral neuraminidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
